molecular formula C7H13NO3 B8100666 methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate

methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate

Cat. No.: B8100666
M. Wt: 159.18 g/mol
InChI Key: XEDZRASYGGJQCQ-NTSWFWBYSA-N
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Description

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of chiral centers at the 2nd and 4th positions of the pyrrolidine ring gives it unique stereochemical properties.

Properties

IUPAC Name

methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDZRASYGGJQCQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H](NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of a suitable pyrrolidine derivative with methanol in the presence of a catalyst to introduce the methoxy group at the 4th position. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate: A stereoisomer with different chiral centers.

    Ethyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

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